Cas no 19210-12-9 (Harpagoside)

Harpagoside structure
Produktname:Harpagoside
Harpagoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Harpagosid
- 8'-CINNAMOYLHARPAGIDE
- 8-O-E CINNAMOYL HARPAGIDE
- HARPAGOSIDE
- [1S-[1alpha,4aalpha,5alpha,7alpha(E),7aalpha]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-beta-D-glucopyranoside
- Harpogoside
- HARPAGOSIDE hplc
- [(1S,4aS,5R,7S,7aS)-4a,5-Dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate
- HARPAGOSIDE WITH HPLC
- 7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl
- β-D-Glucopyranoside, (1S,4aS,5R,7S,7aS)-1,4a,5,6
- [(1S)-1,4a,5,6,7,7aα-Hexahydro-4aα,5α-dihydroxy-7-methyl-7α-[[(E)-1-oxo-3-phenyl-2-propenyl]oxy]cyclopenta[c]pyran-1α-yl]β-D-glucopyranoside
- b-D-Glucopyranoside,(1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl
- HARPAGOSIDE(P)
- HARPAGOSIDE(RG)
- Einecs 242-881-6
- [ "" ]
- side
- Harpa
- Harpagoside ,98%
- 8KGS1DC5ZU
- SMR001233395
- Harpaside
- E-harpagoside
- Prestwick3_000988
- BSPBio_001055
- MLS002473324
- MLS002154086
- BPBio1_001161
- MEGxp0_000469
- Harpagoside, analytical standard
- KVRQGMOSZKPBNS-FMHLWDFHSA-N
- HMS2231N12
- HMS2098E17
- [(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[
- A880338
- C09783
- (1S,4aS,5R,7S,7aS)-4a,5-Dihydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl cinnamate
- CS-0008931
- BRD-K07996107-001-03-3
- .BETA.-D-GLUCOPYRANOSIDE, (1S,4AS,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-4A,5-DIHYDROXY-7-METHYL-7-(((2E)-1-OXO-3-PHENYL-2-PROPENYL)OXY)CYCLOPENTA(C)PYRAN-1-YL
- NCGC00179325-02
- Q-100231
- SCHEMBL893387
- AB00513986
- s9171
- CCG-269650
- NS00101087
- (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl cinnamate
- (1S-(1alpha,4aalpha,5alpha,7alpha(E),7aalpha))-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-((allyl-1-oxo-3-phenyl)oxy)cyclopenta(c)pyran-1-yl-beta-D-glucopyranoside
- HARPAGOSIDE [WHO-DD]
- Harpagoside, European Pharmacopoeia (EP) Reference Standard
- H10494
- HY-N0396
- 19210-12-9
- LMPR0102070010
- MFCD00017415
- NCGC00179325-01
- NCGC00179325-04
- CHEBI:5625
- EN300-7357122
- Q25099323
- ACon1_000134
- HARPAGOSIDE [INCI]
- AS-56071
- DTXSID101032528
- beta-D-GLUCOPYRANOSIDE, (1S,4AS,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-4A,5-DIHYDROXY-7-METHYL-7-(((2E)-1-OXO-3-PHENYL-2-PROPENYL)OXY)CYCLOPENTA(C)PYRAN-1-YL
- AKOS015896715
- (1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-7-yl (2E)-3-phenylprop-2-enoate
- CHEMBL516702
- Harpagoside, primary pharmaceutical reference standard
- BRD-K07996107-001-01-7
- ACon0_000056
- UNII-8KGS1DC5ZU
- AC-34268
- 8-cis-Cinnamoylharpagide
- Z-Harpagoside
- Leptocarpa Extract
- (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-1-yl-ss-D-glucopyranoside; Harpagoside; [1S-[1a,4aa,5a,7a(E),7aa]]-1,4a,5,6,7,7a-Hexahydro-4a,5-dihydroxy-7-methyl-7-[(1-oxo-3-phenyl-2-propenyl)oxy]cyclopenta[c]pyran-1-yl-ss-D-glucopyranoside; E-Harpagoside
- Harpagoside
-
- MDL: MFCD00017415
- Inchi: 1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
- InChI-Schlüssel: KVRQGMOSZKPBNS-FMHLWDFHSA-N
- Lächelt: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@@]2(C([H])=C([H])O[C@]([H])([C@]12[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 494.178812g/mol
- Oberflächenladung: 0
- XLogP3: -0.6
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Anzahl drehbarer Bindungen: 7
- Monoisotopenmasse: 494.178812g/mol
- Monoisotopenmasse: 494.178812g/mol
- Topologische Polaroberfläche: 175Ų
- Schwere Atomanzahl: 35
- Komplexität: 811
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 494.5
- Tautomerzahl: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.52
- Schmelzpunkt: 120°C (dec.)
- Siedepunkt: 720.7℃/760mmHg
- Flammpunkt: 244.3±26.4 °C
- Brechungsindex: 1.659
- PSA: 175.37000
- LogP: -1.19990
Harpagoside Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Transportnummer gefährlicher Stoffe:UN 3172
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: S22; S45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:2-8°C
- Risikophrasen:R22
Harpagoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X43095-50mg |
Harpagoside |
19210-12-9 | 98% | 50mg |
¥808.0 | 2024-07-16 | |
TargetMol Chemicals | T6S2023-25 mg |
Harpagoside |
19210-12-9 | 99.71% | 25mg |
¥ 2,997 | 2023-07-11 | |
MedChemExpress | HY-N0396-1mg |
Harpagoside |
19210-12-9 | 99.41% | 1mg |
¥280 | 2024-05-24 | |
TargetMol Chemicals | T6S2023-10mg |
Harpagoside |
19210-12-9 | 100% | 10mg |
¥ 925 | 2024-07-20 | |
Chengdu Biopurify Phytochemicals Ltd | BP0702-100mg |
Harpagoside |
19210-12-9 | 98% | 100mg |
$150 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S2023-10 mg |
Harpagoside |
19210-12-9 | 99.71% | 10mg |
¥1851.00 | 2022-04-26 | |
ChemScence | CS-0008931-10mg |
Harpagoside |
19210-12-9 | 98.35% | 10mg |
$202.0 | 2022-04-27 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0334-20mg |
Harpagoside |
19210-12-9 | HPLC≥98% | 20mg |
¥1180元 | 2023-09-15 | |
DC Chemicals | DCH-020-20 mg |
Harpagoside |
19210-12-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
abcr | AB166382-25 mg |
Harpagoside, 90%; . |
19210-12-9 | 90% | 25 mg |
€329.00 | 2023-07-20 |
Harpagoside Verwandte Literatur
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Verwandte Kategorien
- Iridoide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Terpen-Glykoside Iridoid-O-Glykoside
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Iridoid-O-Glykoside
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:19210-12-9)Harpagoside

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:19210-12-9)Harpagoside

Reinheit:99%/99%/99%
Menge:1g/250mg/100mg
Preis ($):688.0/267.0/159.0